
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H8BrClFOP and a molecular weight of 285.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a dimethylphosphine oxide group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and other organometallic compounds . The reaction conditions are typically mild and can be tailored to achieve specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted phenyl derivatives .
Applications De Recherche Scientifique
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide: C8H8BrClFOP
(3,5-Dibromo-4-fluorophenyl)boronic acid: Similar structure with boronic acid group.
5-Bromo-4-chloro-2,3-difluoropyridine: Similar halogenated aromatic compound.
Uniqueness
This compound is unique due to its specific combination of halogen atoms and the presence of a dimethylphosphine oxide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H8BrClFOP |
|---|---|
Poids moléculaire |
285.48 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-dimethylphosphoryl-2-fluorobenzene |
InChI |
InChI=1S/C8H8BrClFOP/c1-13(2,12)5-3-6(9)8(11)7(10)4-5/h3-4H,1-2H3 |
Clé InChI |
NGEOYAAQUFAPNK-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC(=C(C(=C1)Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






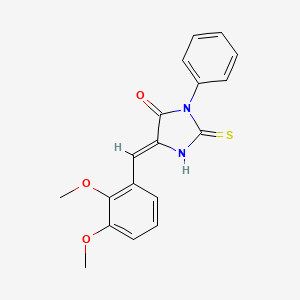
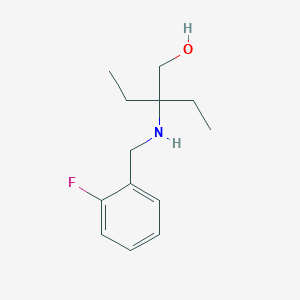
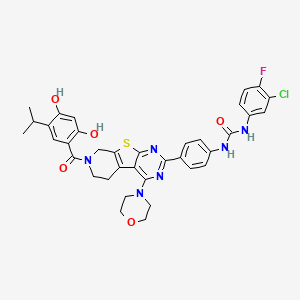
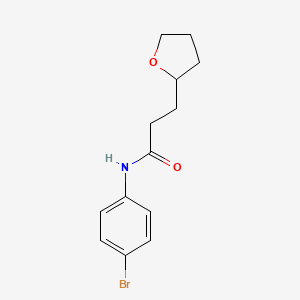
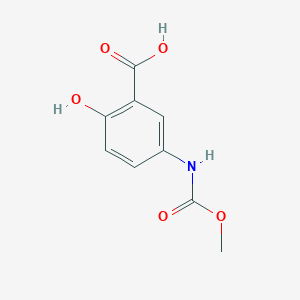
![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)

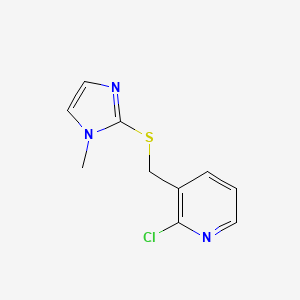
![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)
![2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
